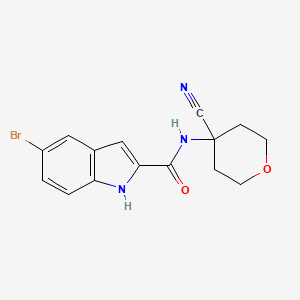![molecular formula C15H19ClO2S B2834142 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287273-21-4](/img/structure/B2834142.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cell division and growth, which could explain its antitumor activity.
Biochemical and Physiological Effects
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent antitumor activity, making it a promising candidate for cancer treatment. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in the lab.
Orientations Futures
There are several future directions for research on [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to further elucidate its mechanism of action, which could lead to the development of more effective treatments for cancer and other diseases. Finally, research could focus on the development of more efficient synthesis methods for this compound, which could make it more accessible for research purposes.
Conclusion
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a promising compound for scientific research due to its potential applications in the field of medicine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Future research could focus on investigating its potential use in combination with other drugs, further elucidating its mechanism of action, and developing more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been achieved using a variety of methods. One of the most common methods involves the reaction of 3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride.
Applications De Recherche Scientifique
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been studied extensively for its potential applications in the field of medicine. It has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. In addition, this compound has been investigated for its potential use in the treatment of infectious diseases such as tuberculosis.
Propriétés
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO2S/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-19(16,17)18/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRCFBQKKBASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834064.png)




![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)
![Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2834075.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2834076.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2834082.png)